molecular formula C12H10Cl2O3 B13160839 (2E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Katalognummer: B13160839
Molekulargewicht: 273.11 g/mol
InChI-Schlüssel: XYEDOVVVGNIHIO-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H10Cl2O3 and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of a benzopyran ring system substituted with chlorine atoms and a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H10Cl2O3

Molekulargewicht

273.11 g/mol

IUPAC-Name

(E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10Cl2O3/c13-9-4-8-3-7(1-2-11(15)16)6-17-12(8)10(14)5-9/h1-2,4-5,7H,3,6H2,(H,15,16)/b2-1+

InChI-Schlüssel

XYEDOVVVGNIHIO-OWOJBTEDSA-N

Isomerische SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)/C=C/C(=O)O

Kanonische SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.